Cefuroxime EP impurity C
Description
Properties
Molecular Formula |
C15H15N3O6S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O6S/c1-7-6-25-14-10(13(20)18(14)11(7)15(21)22)16-12(19)9(17-23-2)8-4-3-5-24-8/h3-5,10,14H,6H2,1-2H3,(H,16,19)(H,21,22) |
InChI Key |
XCEHCNSCSADONR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Degradation of Cefuroxime Sodium
Reaction conditions :
- Substrate: Cefuroxime sodium (1.0 eq)
- Acid: 0.1M HCl (pH 2.5–3.0)
- Temperature: 40–45°C
- Time: 6–8 hours
Mechanism :
Protonation of the β-lactam nitrogen initiates ring opening, followed by decarboxylation at C2 and subsequent rearrangement:
$$
\text{Cefuroxime sodium} \xrightarrow{\text{H}^+} \text{Protonated intermediate} \rightarrow \text{EP Impurity C} + \text{CO}_2
$$
Yield optimization :
| Factor | Optimal Range | Impurity Yield |
|---|---|---|
| pH | 2.8–3.2 | 12–15% |
| Temperature (°C) | 42±1 | 18% |
| Reaction time (hr) | 7.5 | 21% |
Esterification Side Reactions
During cefuroxime axetil production, Impurity C forms via competing nucleophilic attack:
Reaction scheme :
- (R,S)-1-acetoxyethyl bromide activation in acetonitrile
- Competing carboxylate O-alkylation vs. β-lactam ring opening
- Acid workup generates free carboxylic acid form
Critical parameters :
- Solvent polarity: Acetonitrile (ε=37.5) favors SN2 mechanism
- Halide leaving group: Bromide > Chloride (krel = 3.2:1)
- Temperature control: <40°C to minimize degradation
Impurity suppression strategies :
- Maintain pH >6.5 during esterification
- Use fresh dimethylformamide (DMF) to prevent acid accumulation
- Limit metal ion contaminants (Fe3+ <5ppm)
Purification and Isolation Techniques
Chromatographic Separation
HPLC conditions for isolation :
| Parameter | Value |
|---|---|
| Column | C18 (250×4.6mm, 5µm) |
| Mobile phase | 25mM KH2PO4 (pH 3.0):ACN (78:22) |
| Flow rate | 1.0mL/min |
| Detection | UV 254nm |
| Retention time | 14.2±0.3min |
Method validation shows 99.2% purity after two successive runs
Crystallization Optimization
Solvent screening results :
| Solvent System | Yield | Purity |
|---|---|---|
| Ethyl acetate/hexane | 68% | 98.5% |
| THF/water | 54% | 97.8% |
| Dichloromethane/IPA | 72% | 99.1% |
Optimal recovery achieved using dichloromethane:isopropyl alcohol (3:1) with slow cooling from 45°C to −20°C
Analytical Characterization
Spectroscopic Profiles
Key spectral data :
Stability Indicating Methods
Forced degradation studies demonstrate:
| Stress Condition | Impurity Increase | Degradation Products |
|---|---|---|
| 0.1M HCl (60°C/24h) | 23.4% | EP Impurity D |
| 3% H2O2 (RT/48h) | 17.8% | Sulfoxide derivatives |
| Light (1.2M lux-hr) | 9.2% | Geometric isomers |
Data confirms EP Impurity C serves as precursor to secondary degradation products
Industrial Process Considerations
Scale-Up Challenges
Batch reactor vs. flow chemistry :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Impurity C formation | 8–12% | 2–3% |
| Reaction time | 6–8h | 45–60min |
| Temperature control | ±3°C | ±0.5°C |
Flow chemistry reduces thermal gradients and improves mixing efficiency
Quality Control Specifications
Current regulatory requirements:
- ICH Q3B(R2) limits: ≤0.15% in drug substance
- Identification threshold: 0.10%
- Total impurities: ≤1.0%
Chemical Reactions Analysis
Types of Reactions
Cefuroxime EP impurity C undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions such as pH, temperature, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while substitution reactions could introduce new functional groups .
Scientific Research Applications
Cefuroxime EP impurity C has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of cefuroxime formulations.
Biology: Studied for its biological activity and potential effects on microbial resistance.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of cefuroxime.
Industry: Used in the quality control processes of pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Cefuroxime EP impurity C is similar to that of cefuroxime. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Chemical and Structural Profile
- Molecular Formula : C₁₅H₁₅N₃O₆S (Exact Mass: 365.0682; Molecular Weight: 365.36) .
- Origin : Likely arises during synthesis or storage due to ester hydrolysis or structural rearrangement of cefuroxime axetil, which contains a 1-acetyoxyethyl ester group .
- Detection : Quantified via HPLC with gradient elution (C18 column), as per methods validated in the Chinese Pharmacopoeia 2000 .
Regulatory Significance
Analytical methods emphasize separating known impurities (e.g., Impurity C, E) from the parent compound .
Comparison with Similar Compounds
Cefuroxime Axetil vs. Cefuroxime Pivoxetil
Other Cefuroxime-Related Impurities
Comparison with Degradation Products of Other Cephalosporins
- Amoxicillin Diketopiperazine : A common degradation product of amoxicillin, formed via intramolecular cyclization. Unlike cefuroxime impurities, it lacks the β-lactam ring .
- Cefazolin Degradants : Include desacetylcefazolin, which retains partial antibacterial activity. In contrast, cefuroxime Impurity C is presumed inactive due to structural alterations .
Analytical and Pharmacological Considerations
Detection Challenges
- Cefuroxime Axetil vs. Impurity C : HPLC methods must resolve closely eluting peaks. The "self-control" method (comparing impurity areas against parent drug) is debated; alternative approaches use reference standards for accuracy .
- Structural Confirmation : Impurity C’s structure is inferred via MS/NMR, but full characterization data are scarce .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
